REACTION_CXSMILES
|
Cl.[Na+].[Cl-].[P:4]([O-:8])([O-:7])([O-:6])=[O:5].[Na+].[Na+].[Na+].[C:12]([O-:24])(=[O:23])[CH2:13][C:14]([CH2:19][C:20]([O-:22])=[O:21])([C:16]([O-:18])=[O:17])[OH:15].[Na+].[Na+].[Na+].[B:28]([O-:31])([O-:30])[O-:29].[Na+].[Na+].[Na+]>C(O)C(N)(CO)CO>[P:4]([O-:8])([O-:7])([O-:6])=[O:5].[C:12]([O-:24])(=[O:23])[CH2:13][C:14]([CH2:19][C:20]([O-:22])=[O:21])([C:16]([O-:18])=[O:17])[OH:15].[B:28]([O-:31])([O-:30])[O-:29] |f:1.2,3.4.5.6,7.8.9.10,11.12.13.14|
|
Name
|
peptide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
|
Name
|
sodium borate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C(CO)(CO)N)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An air-water interface was prepared
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
B([O-])([O-])[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |